molecular formula C8H11BrF2N2 B2774186 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1h-pyrazole CAS No. 1946813-51-9

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1h-pyrazole

Cat. No.: B2774186
CAS No.: 1946813-51-9
M. Wt: 253.091
InChI Key: REPQERXTZPDEBK-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a [3+2] cycloaddition reaction of diazo compounds with alkynyl bromides can be employed to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as silver or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different functionalized pyrazoles.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2N2/c1-4(2)13-5(3)6(9)7(12-13)8(10)11/h4,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPQERXTZPDEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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